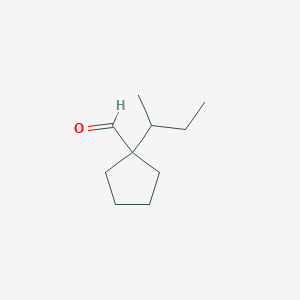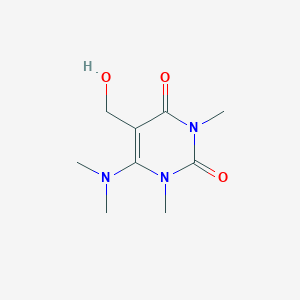
2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a chlorine atom at the second position, an ethyl group at the first position, and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available imidazole derivatives.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base like sodium hydride.
Formylation: The formyl group at the fifth position can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl₃.
Industrial Production Methods
Industrial production of 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products
Oxidation: 2-Chloro-1-ethyl-1H-imidazole-5-carboxylic acid.
Reduction: 2-Chloro-1-ethyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Medicine
Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The imidazole ring is a common motif in many drugs, and modifications of this compound can lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde: Aldehyde group at the fourth position instead of the fifth.
1-Ethyl-1H-imidazole-5-carbaldehyde: Lacks the chlorine atom at the second position.
Uniqueness
2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring, which can influence its reactivity and potential applications. The presence of both an electron-withdrawing chlorine atom and an electron-donating ethyl group can lead to interesting chemical properties and reactivity patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-3-ethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-5(4-10)3-8-6(9)7/h3-4H,2H2,1H3 |
InChI Key |
CDJDHXMCJFGZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13258788.png)
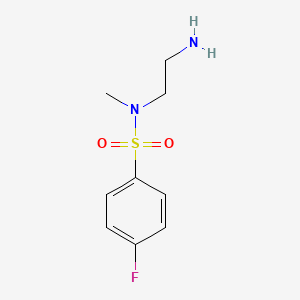
![2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol](/img/structure/B13258804.png)
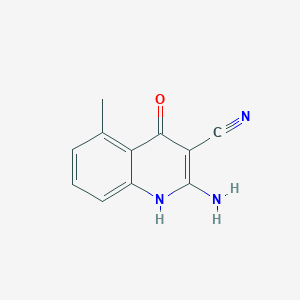

![3-{[(Pyridin-3-yl)amino]methyl}phenol](/img/structure/B13258822.png)
![4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13258827.png)
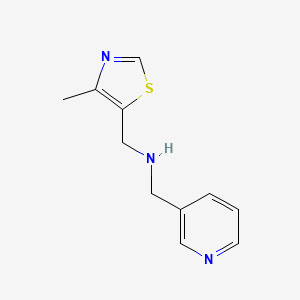

![2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13258843.png)
![3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258849.png)

